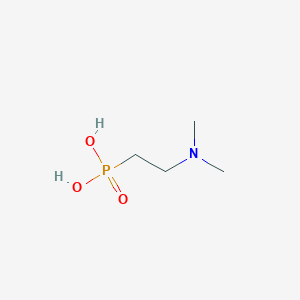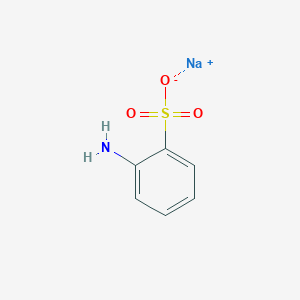
Sodium o-aminobenzenesulphonate
Descripción general
Descripción
Sodium o-aminobenzenesulphonate is a useful research compound. Its molecular formula is C6H6NNaO3S and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
It has been utilized in the study of occupational asthma, particularly in the context of detergent ingredients, highlighting its potential health impacts in workplace settings (Hendrick et al., 1988).
The compound is used in research exploring the chemical modification of sodium channels in frog skeletal muscle, demonstrating its role in understanding cellular mechanisms (Cahalan & Pappone, 1981).
Its applications extend to the field of organic chemistry, particularly in the study of nitrobenzyl(α-amino)phosphonates and their chemical behavior in aqueous sodium hydroxide solutions (Boduszek & Halama, 1998).
Sodium o-aminobenzenesulphonate has been used in the synthesis and evaluation of compounds with potent antimicrobial activity, demonstrating its significance in pharmaceutical research (Essa et al., 2018).
It plays a role in the preparation and study of lanthanide orthanilates, which are noted for their biological activity (Baranova et al., 1990).
The compound is involved in research concerning the kinetic alterations of divalent cation-dependent ATPase activities in human erythrocyte membranes (Scutari et al., 1983).
Its applications in the field of corrosion science, particularly in the study of steel corrosion inhibition, highlight its importance in materials science (Hosseini et al., 2003).
It is used in analytical chemistry, for instance in the development of new titrants like bromamine-B for use in aqueous medium (Ahmed & Mahadevappa, 1980).
Its role in the green synthesis of alpha-aminophosphonates underlines its significance in sustainable chemistry research (Niralwad et al., 2010).
This compound is also utilized in ion chromatography for azide determination in protein samples, indicating its application in bioanalytical methods (Annable & Sly, 1991).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Sodium orthanilate, also known as Sodium o-aminobenzenesulfonate or Sodium o-aminobenzenesulphonate, is a chemical compound that has various applications. Sodium compounds are known to interact with various biological targets, including voltage-gated sodium channels . These channels play a crucial role in the initiation and propagation of action potentials in neurons and muscle cells .
Mode of Action
Sodium compounds are known to influence the function of voltage-gated sodium channels . These channels are responsible for the initiation and propagation of action potentials, which are essential for the transmission of signals in nerve and muscle cells . Sodium ions can enter the cell, causing further depolarization of the membrane and initiating an action potential .
Biochemical Pathways
For instance, sodium ions play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular functions .
Pharmacokinetics
Sodium compounds are known to distribute in the extracellular fluid . The elimination of sodium depends on normal ability to inhibit ADH secretion .
Result of Action
The action of sodium compounds can result in changes in membrane potential, initiation of action potentials, and influence on various cellular functions .
Action Environment
The action, efficacy, and stability of Sodium orthanilate can be influenced by various environmental factors. For instance, the presence of other ions, pH, temperature, and the specific biological environment can impact the action of sodium compounds .
Propiedades
IUPAC Name |
sodium;2-aminobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXOYPPMBYKBFL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160683 | |
| Record name | Sodium o-aminobenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13846-13-4 | |
| Record name | Sodium o-aminobenzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013846134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium o-aminobenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium o-aminobenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


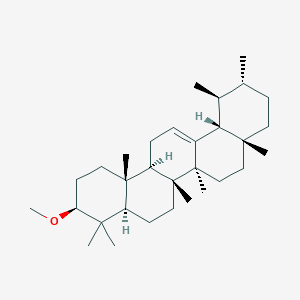

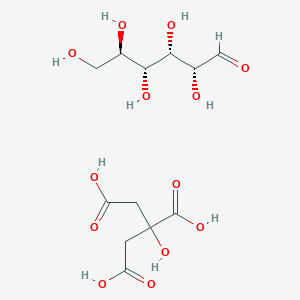

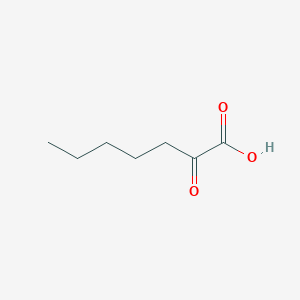
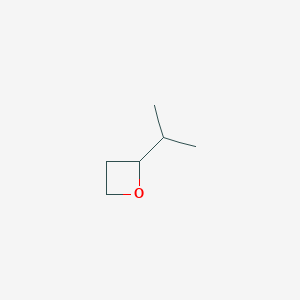




![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)


